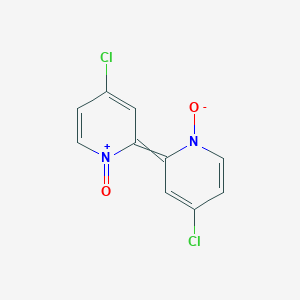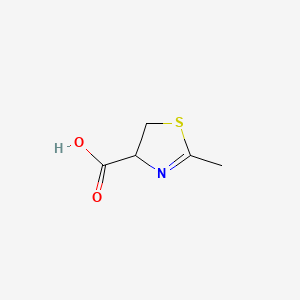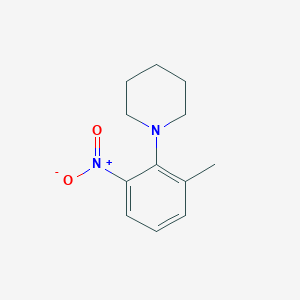
1-(2-Methyl-6-nitrophenyl)piperidine
Overview
Description
1-(2-Methyl-6-nitrophenyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool for studying the central nervous system. This compound is a piperidine derivative that has a nitro group and a methyl group attached to the phenyl ring.
Mechanism Of Action
The mechanism of action of 1-(2-Methyl-6-nitrophenyl)piperidine involves its binding to the NMDA receptor and blocking the ion channel. This prevents the influx of calcium ions into the neuron, which is necessary for synaptic plasticity and memory formation. The blockade of NMDA receptors by this compound has been shown to produce neuroprotective effects in animal models of neurological disorders.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(2-Methyl-6-nitrophenyl)piperidine are related to its action as an NMDA receptor antagonist. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to reduce the severity of symptoms in animal models of schizophrenia.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(2-Methyl-6-nitrophenyl)piperidine in lab experiments include its selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the use of 1-(2-Methyl-6-nitrophenyl)piperidine in scientific research. One direction is the investigation of its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Additionally, this compound can be used in combination with other drugs to investigate their synergistic effects on the central nervous system.
Conclusion:
In conclusion, 1-(2-Methyl-6-nitrophenyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool for studying the central nervous system. This compound has been shown to act as a selective antagonist of the NMDA receptor, which is involved in synaptic plasticity, learning, and memory. Its biochemical and physiological effects are related to its action as an NMDA receptor antagonist, which has been shown to produce neuroprotective effects in animal models of neurological disorders. The future directions for the use of this compound in scientific research include investigating its potential as a therapeutic agent for neurological disorders and developing more potent and selective NMDA receptor antagonists based on its structure.
Scientific Research Applications
1-(2-Methyl-6-nitrophenyl)piperidine has been used as a pharmacological tool for studying the central nervous system. It acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. This compound has been used to investigate the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
1-(2-methyl-6-nitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10-6-5-7-11(14(15)16)12(10)13-8-3-2-4-9-13/h5-7H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQDSPVPDUZGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-6-nitrophenyl)piperidine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

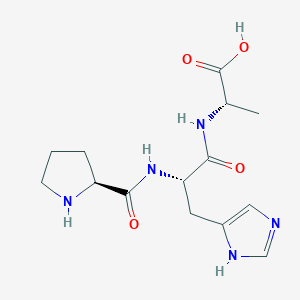
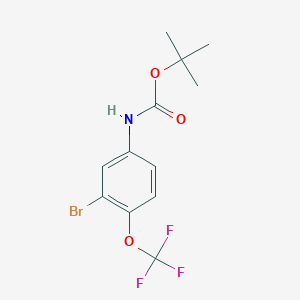

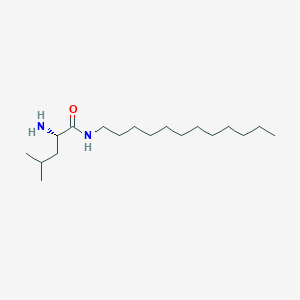


![3-(3-Fluorophenyl)-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3287188.png)
![8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B3287193.png)
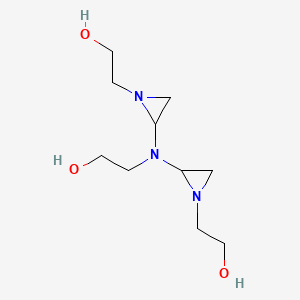
![Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-](/img/structure/B3287212.png)

